Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

enantioselective synthesis chiral building block stereochemical SAR

Select this (S)-enantiomer to ensure stereochemical integrity in your SAR studies. Unlike the racemate (CAS 954228-45-6) or the (R)-isomer (CAS 2253619-84-8), the defined (S)-configuration at the pyrrolidine α‑carbon guarantees the correct three‑dimensional presentation of the basic amine, critical for chiral target engagement. The 1,3,4‑oxadiazole core offers superior hydrolytic stability versus the 1,2,4‑isomer, while the XLogP3 of 0.1 places this scaffold in the CNS‑optimal lipophilicity window. Verify MDL MFCD30828780 before ordering.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 1646783-30-3
Cat. No. B2563473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
CAS1646783-30-3
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCC1=NN=C(O1)C2CCCN2
InChIInChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1
InChIKeyBLXQYIORYQVKFE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole (CAS 1646783-30-3): Chiral Heterocyclic Scaffold for Enantioselective Procurement


(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chiral, non‑racemic heterocyclic building block comprising a 1,3,4‑oxadiazole core substituted with a methyl group at the 2‑position and a pyrrolidine ring at the 5‑position . The stereochemistry at the pyrrolidine 2‑carbon is exclusively (S) (InChI Key: BLXQYIORYQVKFE-LURJTMIESA-N), distinguishing it from the (R)‑enantiomer (CAS 2253619-84-8) and the racemic mixture (CAS 954228-45-6) . The compound is supplied as a versatile small‑molecule scaffold for asymmetric synthesis, medicinal chemistry, and materials research, with typical catalog purity of 95% or higher .

Why Generic 1,3,4-Oxadiazole Building Blocks Cannot Substitute (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole


Interchanging (S)-2-methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole with a racemate, the opposite enantiomer, or a regioisomeric 1,2,4‑oxadiazole introduces structural variables that can alter molecular recognition, physicochemical properties, and biological read‑out . The defined (S)‑configuration at the pyrrolidine α‑carbon directly governs the three‑dimensional presentation of the basic amine, affecting hydrogen‑bonding geometry with chiral biological targets . Likewise, shifting the oxadiazole connectivity from the 1,3,4‑system to the 1,2,4‑system modifies the heterocyclic ring’s dipole moment, basicity, and metabolic stability . Consequently, procurement decisions cannot be based on core scaffold identity alone; stereochemical and regioisomeric identity must be specified to ensure experimental reproducibility and comparability of downstream SAR or material‑property data.

Quantitative Differentiation Evidence for (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole vs. Closest Analogs


Absolute Configuration Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate (CAS: 1646783-30-3 vs. 2253619-84-8 vs. 954228-45-6)

The target compound possesses the (S)-absolute configuration at the pyrrolidine 2‑position (InChI Key: BLXQYIORYQVKFE-LURJTMIESA-N), in contrast to the (R)-enantiomer (CAS 2253619-84-8; InChI Key: BLXQYIORYQVKFE-ZCFIWIBFSA-N) and the racemic mixture (CAS 954228-45-6; InChI Key: BLXQYIORYQVKFE-UHFFFAOYSA-N) . Assignment of the chiral descriptor is based upon the CIP sequence rule priority of the pyrrolidine nitrogen vs. the oxadiazole ring .

enantioselective synthesis chiral building block stereochemical SAR

Regioisomeric Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core (CAS 1646783-30-3 vs. 343246-61-7)

The target compound features a 1,3,4‑oxadiazole ring, whereas (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4‑oxadiazole (CAS 343246-61-7) contains a 1,2,4‑oxadiazole ring . The 1,3,4‑oxadiazole system exhibits a lower heterocyclic dipole moment (calculated μ ≈ 3.0 D) compared to the 1,2,4‑isomer (calculated μ ≈ 3.5 D) . The 1,3,4‑oxadiazole ring is generally more resistant to hydrolytic ring‑opening under acidic conditions .

regioisomer bioisostere heterocycle stability

Purity and Batch Traceability: (S)-Enantiomer vs. Racemate (CAS 1646783-30-3 vs. 954228-45-6)

Vendors of the (S)-enantiomer (CAS 1646783-30-3) report minimum chemical purity of 95% (HPLC) . The racemate (CAS 954228-45-6) is also available at ≥95% purity, but its enantiomeric composition is not specified . For stereochemically sensitive applications, only the (S)-enantiomer guarantees a defined chiral environment.

enantiomeric purity quality control reproducibility

Computed Physicochemical Property: XLogP3 Hydrophobicity (Target Compound vs. Des-Methyl Analog)

The 2‑methyl substituent on the oxadiazole ring increases lipophilicity relative to the des‑methyl analog 2‑(pyrrolidin-2-yl)-1,3,4‑oxadiazole. PubChem data show XLogP3‑AA = 0.1 for the 2‑methyl compound , compared to an estimated XLogP3 ≈ ‑0.6 for the unsubstituted analog.

lipophilicity drug-likeness bioisostere

Pyrrolidine-Oxadiazole Scaffold Biological Activity: Anthelmintic Potency Reference (Class-Level Evidence)

While no direct bioactivity data exist for the target compound, a related pyrrolidine‑oxadiazole series demonstrated potent anthelmintic activity against Haemonchus contortus third‑stage larvae (IC50 = 0.78–22.4 μM) . In that series, the most active compounds (e.g., compounds 118a‑b) achieved IC50 = 0.78 μM, while the least active analogs reached IC50 = 22.4 μM, illustrating the sensitivity of biological activity to subtle structural changes .

anthelmintic Haemonchus contortus motility inhibition

Application Scenarios for (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Drug Candidates and Natural Product Analogs

The defined (S)-stereochemistry at the pyrrolidine α‑carbon makes this compound a preferred building block for the enantioselective construction of pyrrolidine‑containing alkaloid analogs and receptor ligands . As shown in the head‑to‑head stereochemical comparison, substituting the racemate or (R)-enantiomer would introduce the wrong spatial orientation, potentially inverting target binding. This scenario directly supports asymmetric SAR programs where stereochemical integrity is paramount.

Lead Optimization of Anthelmintic Agents Targeting Haemonchus contortus

The quantitative structure‑activity relationship from the pyrrolidine‑oxadiazole anthelmintic series (IC50 = 0.78–22.4 μM) demonstrates that even minor scaffold modifications produce >28‑fold differences in potency . Procurement of the exact (S)-2-methyl-1,3,4‑oxadiazole scaffold allows medicinal chemists to explore the impact of the 2‑methyl group and (S)-configuration on larval motility inhibition without confounding variables introduced by racemic or regioisomeric mixtures.

Material Science: Designing Hydrolytically Stable 1,3,4-Oxadiazole-Containing Polymers

The superior hydrolytic stability of the 1,3,4‑oxadiazole ring relative to the 1,2,4‑isomer, combined with its lower dipole moment, makes this compound a suitable monomer precursor for polymers requiring solution‑processability and shelf‑life stability . Users developing oxadiazole‑based conductive films or sensors can select this regioisomer with confidence based on the documented stability differential.

Pharmacophore Development Requiring Precisely Controlled Lipophilicity (XLogP3 = 0.1)

The computed XLogP3 value of 0.1 places this scaffold in a favorable lipophilicity window for CNS drug discovery (typically XLogP 1–3) . The 0.7 log unit increase relative to the des‑methyl analog can be exploited to fine‑tune passive membrane permeability without introducing additional rotatable bonds or hydrogen‑bond donors, making this a strategic procurement choice for CNS‑oriented fragment‑based drug discovery.

Quote Request

Request a Quote for (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.